An In-Depth Technical Guide to 2-Azido-2,3-dihydro-1H-indene: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 2-Azido-2,3-dihydro-1H-indene: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azido-2,3-dihydro-1H-indene is a valuable bifunctional molecule that incorporates the rigid, bicyclic indane scaffold with the versatile azido functional group. The indane framework is a common structural motif in numerous biologically active compounds and natural products, while the azide group serves as a highly efficient chemical handle for a variety of transformations, most notably in bioconjugation and materials science through "click chemistry". This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, reactivity, and safe handling of 2-azido-2,3-dihydro-1H-indene, tailored for professionals in chemical research and drug development.
Chemical Structure and Properties
The chemical structure of 2-azido-2,3-dihydro-1H-indene consists of a benzene ring fused to a five-membered ring, with an azido group attached to the second position of the saturated portion of the indane core.
Molecular Formula: C₉H₉N₃
Molecular Weight: 159.19 g/mol
While experimental data for the physical properties of 2-azido-2,3-dihydro-1H-indene are not extensively reported, a reasonable estimation can be made based on the properties of the parent compound, 2,3-dihydro-1H-indene (indane), and the known influence of the azido functional group.
| Property | Value (2,3-dihydro-1H-indene) | Estimated Value (2-azido-2,3-dihydro-1H-indene) | Source |
| Boiling Point | 176 °C | Higher than 176 °C | [1] |
| Melting Point | -51 °C | Likely a low-melting solid or liquid at room temperature | [1] |
| Density | 0.965 g/mL at 25 °C | > 1 g/mL | [1] |
| Solubility | Insoluble in water; soluble in ethanol, diethyl ether, chloroform | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, DMF) | [1] |
Synthesis of 2-Azido-2,3-dihydro-1H-indene
The most direct and common method for the synthesis of alkyl azides is through the nucleophilic substitution of a suitable precursor, such as an alkyl halide or sulfonate, with an azide salt.[2][3] A plausible and efficient synthesis of 2-azido-2,3-dihydro-1H-indene involves a two-step process starting from 2,3-dihydro-1H-inden-2-ol.
Experimental Protocol:
Step 1: Mesylation of 2,3-dihydro-1H-inden-2-ol
-
To a stirred solution of 2,3-dihydro-1H-inden-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,3-dihydro-1H-inden-2-yl mesylate, which can often be used in the next step without further purification.
Step 2: Azidation of 2,3-dihydro-1H-inden-2-yl mesylate
-
Dissolve the crude 2,3-dihydro-1H-inden-2-yl mesylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 - 2.0 eq) to the solution.[4]
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-azido-2,3-dihydro-1H-indene.
Figure 1: Synthetic workflow for 2-azido-2,3-dihydro-1H-indene.
Reactivity and Applications
The reactivity of 2-azido-2,3-dihydro-1H-indene is dominated by the chemistry of the azide functional group. Organic azides are highly versatile intermediates in organic synthesis.[5]
1. Reduction to Amines: The azide group can be readily reduced to the corresponding primary amine, 2-amino-2,3-dihydro-1H-indene, using various reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂/Pd-C), or Staudinger reduction (PPh₃, H₂O). This provides a straightforward route to a key building block for pharmaceuticals.
2. 1,3-Dipolar Cycloaddition (Click Chemistry): The most prominent application of organic azides is their participation in 1,3-dipolar cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings.[6] This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility.[7] The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the 1,5-disubstituted triazole regioisomer.[8]
Figure 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Spectroscopic Characterization
The structure of 2-azido-2,3-dihydro-1H-indene can be confirmed by a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.1-7.4 ppm. The benzylic protons at the C1 and C3 positions would likely appear as multiplets around δ 2.8-3.3 ppm. The proton at the C2 position, bearing the azide group, would be shifted downfield and appear as a multiplet. Based on data for similar indane derivatives, the chemical shifts of the aliphatic protons can be complex due to their diastereotopic nature.[9][10]
-
¹³C NMR: The carbon NMR spectrum should display four signals in the aromatic region (δ 120-145 ppm). The benzylic carbons (C1 and C3) are expected around δ 30-40 ppm, while the C2 carbon attached to the electron-withdrawing azide group would be significantly shifted downfield to approximately δ 60-70 ppm.
-
IR Spectroscopy: A strong, characteristic absorption band for the asymmetric stretching of the azide group is expected in the region of 2100-2160 cm⁻¹.[11][12][13]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺). A characteristic fragmentation pattern for organic azides is the loss of a nitrogen molecule (N₂), resulting in a prominent [M-28]⁺ peak.[14][15][16]
Safety and Handling
Organic azides are energetic compounds and must be handled with appropriate precautions.
-
Potential Hazards: Low molecular weight organic azides can be explosive and sensitive to heat, shock, and friction.
-
Stability Assessment: A common guideline for assessing the stability of organic azides is the carbon-to-nitrogen ratio (C:N). For 2-azido-2,3-dihydro-1H-indene (C₉H₉N₃), the C:N ratio is 9:3 or 3:1, which suggests it can be synthesized and isolated but should be stored at low temperatures and handled with care.
-
Handling Procedures:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Use a blast shield for reactions involving significant quantities or when heating.
-
Avoid using metal spatulas or ground glass joints, which can cause friction.
-
Do not distill or concentrate solutions of the azide to dryness. Purification should be performed by chromatography or extraction.[17]
-
-
Storage: Store in a cool, dark place, away from heat and light.
-
Waste Disposal: Quench any residual azide before disposal. Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
Conclusion
2-Azido-2,3-dihydro-1H-indene is a synthetically valuable building block that combines the structural features of the indane core with the versatile reactivity of the azide group. Its utility in click chemistry makes it a powerful tool for the construction of complex molecules, including potential therapeutic agents and advanced materials. Adherence to strict safety protocols is paramount when working with this and other organic azides. This guide provides the foundational knowledge for the safe and effective use of 2-azido-2,3-dihydro-1H-indene in a research and development setting.
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